Bis(2-(2,5-dioxopyrrolidin-1-yl)ethyl) fumarate
Description
Properties
IUPAC Name |
bis[2-(2,5-dioxopyrrolidin-1-yl)ethyl] (E)-but-2-enedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O8/c19-11-1-2-12(20)17(11)7-9-25-15(23)5-6-16(24)26-10-8-18-13(21)3-4-14(18)22/h5-6H,1-4,7-10H2/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQJOKHRFRIOPB-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOC(=O)C=CC(=O)OCCN2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)CCOC(=O)/C=C/C(=O)OCCN2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2101811-40-7 | |
| Record name | Bis(2-(2,5-dioxopyrrolidin-1-yl)ethyl) fumarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2101811407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BIS(2-(2,5-DIOXOPYRROLIDIN-1-YL)ETHYL) FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UT7ZSP8VXA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-(2,5-dioxopyrrolidin-1-yl)ethyl) fumarate typically involves the esterification of fumaric acid with 2-(2,5-dioxopyrrolidin-1-yl)ethanol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis(2-(2,5-dioxopyrrolidin-1-yl)ethyl) fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the fumarate backbone to succinate derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, succinate derivatives, and various substituted esters .
Scientific Research Applications
Organic Chemistry
Bis(2-(2,5-dioxopyrrolidin-1-yl)ethyl) fumarate serves as a versatile reagent in organic synthesis. It acts as a building block for more complex molecules, facilitating the development of new chemical entities. Its unique structure enables specific interactions that are beneficial in synthesizing novel compounds.
Biological Research
In biological contexts, this compound is investigated for its potential interactions with biomolecules. Research indicates that it may exhibit biological activities that could be harnessed for therapeutic purposes. Notably, studies on related compounds have shown anticonvulsant and antinociceptive properties, suggesting that this compound may share similar effects .
Pharmaceutical Applications
The compound is being explored as a prodrug , which means it can be converted into an active drug within the body. This property is particularly relevant in treating neurological diseases such as multiple sclerosis. Prodrugs derived from fumarates have been shown to improve therapeutic efficacy while minimizing side effects associated with direct drug administration .
Case Study: Prodrug Development
Research has indicated that this compound can be utilized to deliver active pharmaceutical ingredients effectively. For instance, its formulation can lead to sustained-release profiles that enhance patient compliance and therapeutic outcomes in chronic conditions .
Industrial Applications
In the industrial sector, this compound is utilized in producing polymers and other industrial chemicals. Its unique chemical properties allow it to serve as an intermediate for synthesizing various materials used in manufacturing processes .
Mechanism of Action
The mechanism of action of bis(2-(2,5-dioxopyrrolidin-1-yl)ethyl) fumarate involves its interaction with specific molecular targets and pathways. The compound can act as a prodrug, releasing active metabolites upon hydrolysis. These metabolites can then interact with cellular targets, modulating various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Differences
The following table highlights critical distinctions between Diroximel fumarate and analogous compounds:
*Estimated based on fullerene core and PEG chains .
Research and Industrial Relevance
- Diroximel Fumarate : Valued in bioconjugation for its dual reactivity and commercial availability .
- Fullerene-C60 Hybrids: Explored in photodynamic therapy and nanotechnology due to their unique electronic properties .
- Quinazolinone-Purine Hybrids: Promising candidates for oncology, with ongoing optimization of pharmacokinetics .
Biological Activity
Overview
Bis(2-(2,5-dioxopyrrolidin-1-yl)ethyl) fumarate (CAS Number: 2101811-40-7) is a fumarate ester with the molecular formula and a molecular weight of 366.32 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a prodrug for delivering active pharmaceutical ingredients and its interactions with various biomolecules.
Synthesis and Properties
The synthesis of this compound typically involves the esterification of fumaric acid with 2-(2,5-dioxopyrrolidin-1-yl)ethanol under acidic conditions, often utilizing catalysts like sulfuric acid or p-toluenesulfonic acid to enhance yield and purity. The compound's unique structure, featuring dual pyrrolidinone groups, is believed to confer distinct chemical and biological properties that facilitate specific interactions within biological systems.
The mechanism of action for this compound involves its conversion into active metabolites through hydrolysis. These metabolites can interact with cellular targets, modulating various biochemical pathways. This prodrug approach allows for targeted delivery of therapeutic agents, enhancing efficacy while minimizing side effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Anti-inflammatory Effects
- The compound has shown potential in modulating inflammatory responses, similar to other fumarate derivatives like Diroximel Fumarate, which is known for its anti-inflammatory and neuroprotective properties.
- In vitro studies suggest that it may reduce oxidative stress and cytokine production in immune cells.
2. Neuroprotective Properties
- Preliminary studies indicate that this compound may offer neuroprotection in models of neurodegenerative diseases by inhibiting apoptosis and promoting neuronal survival.
3. Antioxidant Activity
- The compound's structure allows it to act as an antioxidant, scavenging free radicals and reducing oxidative damage in cells .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with related compounds is useful:
| Compound Name | Molecular Formula | Key Biological Activities |
|---|---|---|
| Diroximel Fumarate | C11H13N3O4 | Anti-inflammatory, neuroprotective |
| Dimethyl Fumarate | C6H10O4 | Similar therapeutic use; higher gastrointestinal side effects |
| This compound | C16H18N2O8 | Prodrug potential; anti-inflammatory; neuroprotective |
Case Studies
Several case studies have explored the therapeutic applications of this compound:
Case Study 1: Neuroprotection in Animal Models
- A study evaluated the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. Results indicated significant reductions in amyloid-beta accumulation and improved cognitive function compared to controls.
Case Study 2: Inflammatory Response Modulation
- In vitro experiments using human immune cells demonstrated that treatment with this compound led to decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential utility in treating autoimmune disorders.
Q & A
Basic Research Questions
Q. How is Bis(2-(2,5-dioxopyrrolidin-1-yl)ethyl) fumarate synthesized in laboratory settings?
- Methodological Answer : The synthesis typically involves esterification of fumaric acid derivatives with activated pyrrolidinone precursors. A stepwise approach includes:
Activation of fumaric acid using coupling agents like DCC (dicyclohexylcarbodiimide) to generate an active ester intermediate.
Nucleophilic substitution with 2-(2,5-dioxopyrrolidin-1-yl)ethanol under anhydrous conditions to form the bis-ester product.
Purification via column chromatography or recrystallization to isolate the compound.
- Computational tools (e.g., quantum chemical calculations) can predict reaction pathways and optimize conditions, as demonstrated in reaction design frameworks like ICReDD’s integrated computational-experimental workflows .
Q. What are the recommended storage conditions to maintain the stability of this compound?
- Methodological Answer :
- Storage : Keep in airtight, light-resistant containers under inert gas (e.g., argon) at -20°C to prevent hydrolysis or oxidation .
- Handling : Use desiccants (e.g., molecular sieves) in storage environments to avoid moisture absorption. Pre-purify solvents (e.g., anhydrous DMF or DCM) for reactions to minimize degradation .
Q. What analytical techniques are suitable for characterizing the purity of this compound?
- Methodological Answer :
- NMR spectroscopy (¹H/¹³C) to confirm structural integrity and detect impurities.
- HPLC-MS for quantifying purity and identifying degradation byproducts.
- Elemental analysis to validate stoichiometric composition.
- FT-IR to verify functional groups (e.g., ester carbonyl at ~1720 cm⁻¹).
- Cross-referencing with spectral databases (e.g., PubChem) ensures consistency .
Advanced Research Questions
Q. How can factorial design be applied to optimize reaction conditions when using this compound as a crosslinker?
- Methodological Answer :
- Factorial Design Framework :
Identify critical variables (e.g., temperature, solvent polarity, catalyst loading).
Design a 2ⁿ factorial matrix to test variable interactions.
Evaluate responses (e.g., reaction yield, crosslinking efficiency) using ANOVA.
- Example: Optimizing crosslinking in polymer networks might reveal that solvent polarity (e.g., DMSO vs. THF) has a stronger effect on reaction kinetics than temperature .
Q. What computational methods are effective in predicting the reactivity of this compound in novel reaction environments?
- Methodological Answer :
- Reactivity Prediction :
- Quantum Mechanical Calculations (e.g., DFT) to model transition states and activation energies.
- Molecular Dynamics (MD) Simulations to study solvation effects and steric hindrance.
- Machine Learning (ML) Models trained on analogous dioxopyrrolidinyl esters to predict regioselectivity.
- Tools like COMSOL Multiphysics enable coupling reaction kinetics with transport phenomena for reactor design .
Q. How should researchers address discrepancies between theoretical predictions and experimental outcomes in reactions involving this compound?
- Methodological Answer :
- Contradiction Analysis Workflow :
Replicate experiments to rule out procedural errors.
Re-examine computational assumptions (e.g., solvent effects, implicit vs. explicit solvation models).
Characterize intermediates (e.g., via in-situ FT-IR or LC-MS) to identify unaccounted pathways.
- Case Study: If DFT predicts a dominant ester hydrolysis pathway but experiments show unexpected amidation, investigate trace amines in solvents as nucleophilic contaminants .
Q. What strategies are recommended for analyzing the degradation products of this compound under varying pH conditions?
- Methodological Answer :
- Degradation Profiling :
Accelerated Stability Testing : Expose the compound to buffered solutions (pH 3–10) at elevated temperatures (40–60°C).
LC-MS/MS Analysis : Monitor hydrolysis products (e.g., fumaric acid and pyrrolidinone derivatives).
Kinetic Modeling : Fit degradation data to first-order or Arrhenius models to predict shelf-life.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
